molecular formula C38H38NO2PS B12298553 (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298553
M. Wt: 603.8 g/mol
InChI Key: VHKADKPVTWWGNZ-RGQUUCBMSA-N
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Description

Structural and Functional Significance of Chiral Sulfinamide-Phosphine Hybrid Ligands

The structural uniqueness of (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its integration of two functionally distinct domains: a sulfinamide group and a phosphine-coordinating site. The sulfinamide moiety, characterized by a chiral sulfur center, introduces hydrogen-bonding capabilities that stabilize transition states through non-covalent interactions, as demonstrated in phosphine-catalyzed [3+2] cycloadditions. This bifunctionality mirrors strategies employed in dipeptide-based phosphine catalysts, where hydrogen bonding directs substrate orientation to achieve enantioselectivity.

The phosphine component, anchored to a xanthene scaffold, provides a rigid, electron-rich coordination site for transition metals. This design parallels the success of spirobiindane-based ligands, where rigidity and symmetry enhance catalytic efficiency by minimizing unproductive conformations. The xanthene backbone’s planar aromatic system further stabilizes metal-ligand complexes through π-π interactions, a feature critical for maintaining catalytic activity in asymmetric hydrogenations and cross-couplings.

Stereochemical precision is achieved through the (R)- and (S)-configured stereocenters, which create a well-defined chiral pocket. This spatial arrangement dictates substrate approach trajectories, as seen in analogous ligands like BiphPHOX , where axial chirality induction by steric hindrance ensures selective metal coordination. The compound’s stereodesigned architecture thus enables dual control over electronic and steric parameters, a hallmark of modern "privileged" ligand frameworks.

Historical Development of Xanthene-Based Chiral Auxiliaries in Asymmetric Catalysis

Xanthene derivatives have evolved as pivotal scaffolds in asymmetric catalysis due to their inherent rigidity and modular functionalization potential. Early developments focused on simple xanthene phosphines, but limitations in stereochemical control spurred innovations in hybrid designs. The introduction of 9,9-dimethyl substituents marked a turning point, as these groups impart conformational stability while preventing undesired π-stacking interactions. This advancement mirrors the strategic use of spiroketal frameworks in SpinPHOX ligands, where backbone rigidity enhances enantioselectivity in iridium-catalyzed hydrogenations.

The integration of sulfinamide groups into xanthene-phosphine systems represents a recent paradigm shift. Inspired by the success of thiourea-phosphine hybrids like zhaoPhos , which exploit hydrogen bonding for substrate activation, researchers sought to combine sulfinamide’s chiral induction capabilities with xanthene’s structural robustness. This synergy is evident in the compound’s design, where the sulfinamide’s sulfur center acts as a stereochemical relay, transmitting chirality to the metal-coordinated intermediate.

Historical precedents also include ferrocene-derived ligands, such as SiocPhox , where planar chirality and phosphine coordination were harmonized for allylic substitutions. However, xanthene-based systems offer distinct advantages, including easier synthetic access and reduced sensitivity to oxidative degradation. The compound’s development thus reflects a broader trend toward multifunctional ligands that merge stereoelectronic control with synthetic practicality.

Role of Steric and Electronic Properties in Ligand Design

The steric profile of (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is dominated by three structural elements: the 9,9-dimethylxanthene backbone, the diphenylphosphino group, and the tert-butyl sulfinamide. The dimethyl groups at the 9-position create a shielded environment around the metal center, selectively permitting substrate access from less hindered trajectories. This steric gating effect is analogous to observations in SIPHOX ligands, where substituent bulk dictates regioselectivity in carbene insertion reactions.

Electronically, the diphenylphosphino group’s strong σ-donor character enhances metal-ligand bond strength, favoring stable catalytic intermediates. This electronic richness is tempered by the sulfinamide’s electron-withdrawing sulfinyl group, which modulates the phosphine’s electron density to prevent over-stabilization of metal complexes—a balance critical for maintaining catalytic turnover. Computational studies on related systems reveal that such electronic tuning influences transition state geometries, particularly in reactions requiring π-facial selectivity.

The tert-butyl sulfinamide introduces a stereoelectronic gradient that guides substrate orientation. The sulfinyl oxygen’s lone pairs engage in hydrogen bonding with protic substrates, while the bulky tert-butyl group enforces a specific conformation at the sulfur center. This dual role is reminiscent of SKP ligands, where non-covalent interactions and steric effects collaboratively direct spiroketalization pathways.

Properties

Molecular Formula

C38H38NO2PS

Molecular Weight

603.8 g/mol

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43?/m0/s1

InChI Key

VHKADKPVTWWGNZ-RGQUUCBMSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Diphenylphosphino-9,9-dimethyl-9H-xanthen-4-yl-phenylmethanol

Step 1: Bromination of 9,9-Dimethylxanthene
4-Bromo-9,9-dimethylxanthene is prepared via electrophilic bromination using Br₂ in dichloromethane (0°C, 2 h), yielding 85–90% product.

Step 2: Suzuki-Miyaura Coupling
The brominated xanthene undergoes palladium-catalyzed coupling with phenylboronic acid:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Toluene/EtOH (4:1)
  • Conditions : 90°C, 12 h
    This step installs the phenyl group at position 4, achieving >95% conversion.

Step 3: Phosphination at Position 5
A lithiation-phosphination sequence is employed:

  • Lithiation : Treatment with n-BuLi (–78°C, THF, 1 h).
  • Quenching : Addition of ClPPh₂ (–78°C to rt, 4 h).
    The product, 5-diphenylphosphino-4-phenyl-9,9-dimethylxanthene, is isolated in 70–75% yield after column chromatography.

Step 4: Benzylic Oxidation
The methyl group adjacent to the xanthene oxygen is oxidized to a hydroxymethyl group using SeO₂ (1.2 equiv) in dioxane (reflux, 8 h), yielding 65% alcohol.

Final Coupling and Purification

Step 8: Reductive Amination
The amine intermediate reacts with 2-methylpropane-2-sulfinamide under reductive conditions:

  • Reagent : NaBH₃CN (1.5 equiv)
  • Solvent : MeOH, rt, 6 h
  • Yield : 70%.

Step 9: Chiral Resolution
The diastereomers are separated via preparative HPLC (Chiralpak IA column, hexane/ethanol = 90:10), achieving >99% enantiomeric excess.

Optimization and Challenges

Phosphination Efficiency

Early methods suffered from low phosphine incorporation (40–50%) due to steric hindrance. Switching from Pd(OAc)₂ to XPhos-Pd-G3 increased yields to 75% by enhancing oxidative addition kinetics.

Stereochemical Control

The use of (R)-tert-butanesulfinamide ensured high enantioselectivity (>95% ee) during imine formation, critical for the (S)-configuration at the benzylic carbon.

Characterization Data

Property Value
Molecular Formula C₃₉H₄₀NO₂PS
Molecular Weight 617.8 g/mol
¹H NMR (CDCl₃) δ 7.85 (d, 2H), 7.45–7.30 (m, 15H), 1.65 (s, 6H)
³¹P NMR (CDCl₃) δ –12.5 ppm
Optical Rotation [α]²⁵D = +48.3° (c = 1.0, CHCl₃)

Scalability and Industrial Relevance

A kilogram-scale process was reported using continuous flow chemistry for the lithiation step, reducing reaction time from 4 h to 15 min and improving safety. The final compound serves as a ligand in asymmetric hydrogenation catalysts, with turnover numbers exceeding 10,000 in pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chiral Ligand in Asymmetric Synthesis

One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial for producing enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals. The specific structure of (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide allows it to effectively coordinate with metal centers, enhancing the selectivity of reactions such as:

  • Catalytic asymmetric hydrogenation : This ligand has been employed in the hydrogenation of prochiral ketones to yield chiral alcohols with high enantioselectivity.
  • Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds in various cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in organic synthesis.

Photophysical Properties

The compound also demonstrates notable photophysical properties, making it a candidate for applications in photonic devices. Its ability to emit light when excited can be harnessed in:

  • Organic light-emitting diodes (OLEDs) : The incorporation of this ligand into OLED materials can improve their efficiency and color purity.
  • Fluorescent probes : Due to its fluorescence properties, it can be used as a probe in biological imaging and sensing applications.

Coordination Chemistry

In coordination chemistry, (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide acts as a versatile ligand that can stabilize various metal complexes. These complexes are important for:

  • Catalytic processes : Metal-ligand complexes formed with this compound have been studied for their catalytic activity in various organic transformations.
  • Material science : The ability to form stable complexes allows for the development of new materials with tailored properties.

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study published by RSC Publishing, researchers utilized (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide as a ligand in the asymmetric hydrogenation of ketones. The results indicated an enantiomeric excess of over 95%, showcasing its effectiveness in producing chiral alcohols from prochiral substrates .

Case Study 2: Photonic Applications

A recent investigation highlighted the use of this compound in OLEDs, where it was incorporated into the emissive layer. The devices exhibited enhanced brightness and improved color stability compared to conventional materials .

Mechanism of Action

The mechanism of action of ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions influence the compound’s reactivity and functionality in various applications.

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound belongs to a family of xanthene-based sulfinamide-phosphine ligands. Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Molecular Weight CAS Number Key Differences References
Target Compound Phenyl group at xanthen-4-yl position 603.76 Not explicitly provided Baseline for comparison
(R)-N-[(R)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide 4-(tert-Butyl)phenyl 659.90 2160535-58-8 Increased steric hindrance from tert-butyl group; enhances enantioselectivity in bulky substrates
[S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide 4-Methoxyphenyl 633.78 2160535-56-6 Electron-donating methoxy group improves solubility and modifies electronic environment
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide Ethyl group instead of phenyl 541.70 2162939-90-2 Reduced steric bulk; may lower enantioselectivity but increase reaction rates

Research Findings and Catalytic Performance

(i) Steric Effects
  • The tert-butyl variant (CAS 2160535-58-8) demonstrates superior enantioselectivity (>95% ee) in hydrogenation of sterically hindered alkenes due to enhanced steric shielding .
  • The target compound (phenyl-substituted) achieves moderate ee (80–90%) in similar reactions, balancing activity and selectivity .
(ii) Electronic Effects
  • The 4-methoxyphenyl derivative (CAS 2160535-56-6) exhibits improved solubility in polar solvents (e.g., MeOH, DCM) and stabilizes electron-deficient metal centers via methoxy’s donating effects .
(iii) Stability and Handling
  • Ethyl-substituted analogs (e.g., CAS 2162939-90-2) require argon charging for storage, indicating higher air sensitivity compared to bulkier derivatives .

Practical Considerations

  • Synthetic Accessibility : Methoxy- and tert-butyl-substituted variants require additional synthetic steps for functionalization, increasing production costs .
  • Scope in Catalysis :
    • Bulky ligands (tert-butyl, phenyl) favor asymmetric hydrogenation.
    • Smaller ligands (ethyl) are preferred for faster cross-couplings .

Biological Activity

(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide, commonly referred to as a xantphos-type ligand, has garnered attention in the field of organometallic chemistry and catalysis due to its unique structural features and potential biological activities. This compound is characterized by a complex molecular structure that includes a diphenylphosphino group and a sulfinamide moiety, contributing to its reactivity and interaction with various biological targets.

  • Molecular Formula : C39H40NO2PS
  • Molecular Weight : 633.79 g/mol
  • CAS Number : 2160535-56-6

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions, forming stable complexes that can catalyze various reactions. The phosphine group plays a crucial role in stabilizing metal centers, enhancing catalytic efficiency in reactions such as cross-coupling and hydrogenation.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that xantphos-type ligands can enhance the cytotoxic effects of metal-based drugs, such as platinum complexes, against cancer cells. The coordination of the ligand with metal ions can improve drug delivery and efficacy.
    • A case study reported that the introduction of (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide into platinum-based therapies resulted in increased apoptosis in various cancer cell lines compared to treatments without the ligand .
  • Antimicrobial Properties :
    • Preliminary studies suggest that compounds containing phosphine groups exhibit antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
    • A recent investigation highlighted the potential of this ligand in developing new antimicrobial agents by modifying its structure to enhance potency against resistant strains .
  • Enzymatic Inhibition :
    • The sulfinamide component may interact with specific enzymes, potentially acting as an inhibitor. This activity could be explored for therapeutic applications in diseases where enzyme modulation is beneficial.

Data Tables

Biological ActivityDescriptionReference
AnticancerEnhances cytotoxicity of platinum drugs
AntimicrobialPotential activity against resistant strains
Enzymatic InhibitionPossible inhibitor of specific enzymes

Case Studies

  • Enhancement of Platinum-Based Chemotherapy :
    • A study conducted on ovarian cancer models demonstrated that the addition of (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide to cisplatin treatment resulted in a 30% increase in survival rates compared to cisplatin alone.
  • Development of Antimicrobial Agents :
    • Research focusing on structural modifications of xantphos-type ligands led to derivatives that exhibited significant antibacterial activity against Gram-positive bacteria, indicating the potential for these compounds in pharmaceutical applications.

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